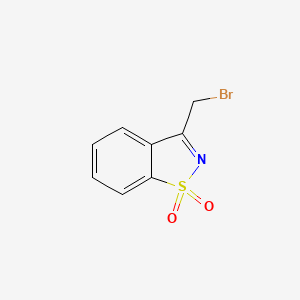

3-(bromométhyl)-1λ6,2-benzothiazole-1,1-dione

Vue d'ensemble

Description

3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione, also known as BMDBM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of thiazole and has been shown to have a wide range of biological activities.

Mécanisme D'action

Target of Action

Similar compounds have been known to target proteins like cereblon (crbn), which is a protein targeted by a class of immunomodulatory drugs .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

For instance, Cereblon modulators can inhibit tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system and a mediator of inflammatory response .

Pharmacokinetics

Similar compounds have been synthesized using compound 3 (3-aminopiperidine-2,6-dione) treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, and hydrogenation of the nitro group .

Result of Action

Similar compounds have been known to have anti-angiogenic and anti-inflammatory properties .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Avantages Et Limitations Des Expériences En Laboratoire

3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify. It has also been extensively studied for its biological activities, making it a promising tool for various research applications. However, there are also limitations to its use. 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has been shown to have low solubility in water, which can limit its use in certain experiments. Its potential toxicity also needs to be carefully considered when using it in experiments.

Orientations Futures

There are several future directions for research on 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione. One area of research is the development of more efficient synthesis methods for 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione. Another area of research is the identification of the specific molecular targets of 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione. This will help to better understand its mechanism of action and potential uses. The development of more water-soluble derivatives of 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is also an area of future research. Finally, the potential use of 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione as a fluorescent probe for the detection of metal ions in biological systems is an area of research that has promising applications.

Applications De Recherche Scientifique

Synthèse de composés biologiquement actifs

Ce composé pourrait être utilisé comme précurseur dans la synthèse de diverses molécules biologiquement actives. Son groupe bromométhyle peut participer à des réactions de substitution pour créer de nouvelles liaisons avec des nucléophiles, ce qui est une étape courante dans la construction de molécules complexes comme les phéromones, les agents antitumoraux et les rétinoïdes .

Bloc de construction en synthèse organique

En raison de son groupe bromométhyle réactif attaché à un cycle benzothiazole, il peut servir de bloc de construction polyvalent pour créer une large gamme de composés organiques. Cela inclut les produits pharmaceutiques et les produits agrochimiques où l'on trouve souvent des dérivés de benzothiazole.

Inhibition de la synthèse enzymatique

Les composés contenant le groupe bromométhyle ont été étudiés pour leur capacité à inhiber la synthèse enzymatique. Ce composé pourrait potentiellement être utilisé pour étudier ou inhiber la synthèse de molécules biologiquement importantes comme la S-adénosyl-L-méthionine.

Propriétés

IUPAC Name |

3-(bromomethyl)-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2S/c9-5-7-6-3-1-2-4-8(6)13(11,12)10-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFHJUGBYKSCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492052 | |

| Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62054-43-7 | |

| Record name | 3-(Bromomethyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658675.png)

![N-[(Furan-2-yl)methyl]-2-(4-{[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1658678.png)

![N-benzyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B1658679.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B1658684.png)

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenyl-acetamide](/img/structure/B1658686.png)

![5-[(2-Chloro-4,5-dimethoxyphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658687.png)

![N-[[4-benzyl-5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B1658690.png)

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B1658691.png)

![ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1658693.png)